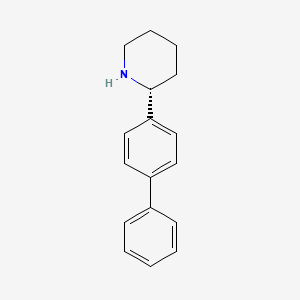

(2R)-2-biphenyl-4-ylpiperidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H19N |

|---|---|

Molecular Weight |

237.34 g/mol |

IUPAC Name |

(2R)-2-(4-phenylphenyl)piperidine |

InChI |

InChI=1S/C17H19N/c1-2-6-14(7-3-1)15-9-11-16(12-10-15)17-8-4-5-13-18-17/h1-3,6-7,9-12,17-18H,4-5,8,13H2/t17-/m1/s1 |

InChI Key |

WQIHYIUYBRGORU-QGZVFWFLSA-N |

Isomeric SMILES |

C1CCN[C@H](C1)C2=CC=C(C=C2)C3=CC=CC=C3 |

Canonical SMILES |

C1CCNC(C1)C2=CC=C(C=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies and Stereochemical Control of 2r 2 Biphenyl 4 Ylpiperidine and Analogues

Strategies for Enantioselective Synthesis of (2R)-2-Biphenyl-4-ylpiperidine

Enantioselective synthesis is crucial for producing a single enantiomer of a chiral drug, as different enantiomers can have distinct biological activities. The primary strategies for obtaining this compound in an enantiomerically pure form are detailed below.

Asymmetric catalysis is a highly efficient method for synthesizing chiral compounds, utilizing a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. For 2-arylpiperidines, key approaches include the asymmetric reduction of pyridine or imine precursors.

One prominent strategy is the asymmetric hydrogenation of 2-substituted pyridinium salts. This method involves the use of transition metal catalysts, such as iridium or rhodium, complexed with chiral ligands. For instance, iridium(I) catalysts containing P,N-ligands have been successfully used for the asymmetric hydrogenation of 2-substituted pyridinium salts, proceeding through a stereoselective enamine protonation mechanism that determines the final product's configuration nih.gov. Similarly, an Ir-catalyzed enantioselective hydrogenation of 2-alkylpyridines has been developed using the MeO-BoQPhos ligand, achieving high levels of enantioselectivity nih.gov. Another approach employs a rhodium-catalyzed reductive transamination of pyridinium salts, which introduces a chiral primary amine that directs the stereochemistry during the reduction process dicp.ac.cnresearchgate.net.

Biocatalytic methods have also emerged as powerful tools. Transaminases, which are pyridoxal-5′-phosphate (PLP)-dependent enzymes, can catalyze the transfer of an amino group from a donor to a prochiral ketone. This has been applied to the stereoselective synthesis of 2-substituted chiral piperidines from ω-chloroketones, achieving excellent enantiomeric excesses (>95%) for both enantiomers by selecting the appropriate enzyme acs.org.

| Catalytic Approach | Catalyst/Enzyme System | Precursor Type | Key Features |

| Asymmetric Hydrogenation | Iridium(I) with P,N-ligand | 2-Arylpyridinium Salt | Proceeds via outer-sphere dissociative mechanism; stereochemistry set by enamine protonation nih.gov. |

| Asymmetric Hydrogenation | Iridium with MeO-BoQPhos ligand | 2-Alkylpyridinium Salt | Provides high enantiomeric excess for 2-alkylpiperidines nih.gov. |

| Reductive Transamination | Rhodium complex with chiral primary amine | Pyridinium Salt | Transamination with the pyridinium nitrogen induces chirality on the ring dicp.ac.cnresearchgate.net. |

| Biocatalytic Amination | Transaminase (TA) | ω-chloroketone | Enzyme choice allows access to either enantiomer with high stereoselectivity acs.org. |

Chiral auxiliary-mediated synthesis involves covalently attaching a chiral molecule (the auxiliary) to the substrate to direct the stereochemistry of a subsequent reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product.

This strategy has been effectively used in the synthesis of piperidine (B6355638) alkaloids. One approach employs carbohydrate-derived auxiliaries, such as D-arabinopyranosylamine. A domino Mannich–Michael reaction between a diene and an aldimine functionalized with the carbohydrate auxiliary can produce N-arabinosyl dehydropiperidinones with high diastereoselectivity researchgate.netcdnsciencepub.com. The steric and stereoelectronic properties of the carbohydrate auxiliary guide the nucleophilic addition to create the desired stereocenter researchgate.net.

Another example involves the use of (R)-phenylglycinol as a chiral auxiliary. Cyclodehydration of achiral aryl-δ-oxoacids with (R)-phenylglycinol can stereoselectively produce chiral non-racemic bicyclic lactams, which serve as versatile intermediates for the synthesis of various (R)- and (S)-2-arylpiperidines rsc.org. The auxiliary controls the facial selectivity of key bond-forming steps, and its subsequent cleavage reveals the enantiopure piperidine product.

Resolution is a method for separating a racemic mixture into its individual enantiomers. This is often employed when a direct asymmetric synthesis is not feasible or efficient.

Classical Resolution involves reacting the racemic piperidine base with a chiral acid to form a pair of diastereomeric salts. Due to their different physical properties, these salts can often be separated by fractional crystallization. Once separated, the desired diastereomeric salt is treated with a base to liberate the enantiomerically pure amine.

Kinetic Resolution is another powerful technique. In this process, the racemic mixture is reacted with a chiral reagent or catalyst that reacts at a different rate with each enantiomer. This results in the preferential conversion of one enantiomer into a product, leaving the unreacted starting material enriched in the other enantiomer. For example, the chiral base complex n-BuLi/(-)-sparteine can be used to promote the kinetic resolution of N-Boc-2-arylpiperidines through asymmetric deprotonation rsc.org. The (S)-enantiomer is preferentially lithiated and can be quenched with an electrophile, allowing the recovery of the enantioenriched (R)-enantiomer rsc.org.

| Resolution Method | Principle | Example Reagent/System | Outcome |

| Classical Resolution | Formation and separation of diastereomeric salts. | Chiral acids (e.g., tartaric acid derivatives). | Physical separation of salts, followed by liberation of each enantiomer. |

| Kinetic Resolution | One enantiomer reacts faster with a chiral reagent. | n-BuLi / (-)-sparteine. | One enantiomer is consumed, leaving the other enantiomer unreacted and enriched rsc.org. |

| PEGylated Resolving Agents | Temperature-assisted phase transition of diastereomeric complexes. | PEGylated-(R)-mandelic acid. | One diastereomeric complex precipitates, allowing separation by filtration nih.gov. |

Precursor Chemistry and Intermediate Synthesis for the Piperidine Core

The construction of the this compound molecule relies on the strategic synthesis of key precursors, particularly the piperidine ring itself. This involves the formation and subsequent modification of piperidone intermediates and the functionalization of the ring nitrogen.

Piperidones, particularly 2-piperidones and 4-piperidones, are versatile building blocks for synthesizing substituted piperidines researchgate.net. The synthesis of 4-piperidones can be accomplished through methods like the Dieckmann condensation of dialkyl esters followed by hydrolysis and decarboxylation dtic.mildatapdf.com.

A sophisticated method for introducing the C2-aryl group involves the aza-Achmatowicz rearrangement, followed by a palladium-catalyzed arylation. This process provides 2-aryldihydropyridinones, which are valuable intermediates for creating highly functionalized 2-arylpiperidines nih.gov. The arylation is achieved using arylboronic acids, and the subsequent reduction of the dihydropyridinone ring yields the desired 2-arylpiperidine scaffold nih.gov. This approach allows for the introduction of the biphenyl-4-yl group at the C2 position. The synthesis of the requisite (3′-chloro-biphenyl-4-yl)-piperidine-4-yl-methanone intermediate has been achieved via a Suzuki coupling between 3-chlorophenyl boronic acid and (4-bromophenyl)(piperidine-4-yl)methanone using a palladium catalyst google.com.

The nitrogen atom of the piperidine ring is a key site for modification, which can be used to introduce protecting groups during synthesis or to create diverse analogues with varied biological activities.

The use of a tert-butyloxycarbonyl (N-Boc) group is common in piperidine chemistry. It serves as a protecting group that can be readily introduced and later removed under acidic conditions. The N-Boc group also influences the reactivity of the ring, for example, by facilitating lithiation at the adjacent C2 position for subsequent functionalization rsc.org.

The nitrogen can also be functionalized with a variety of substituents to produce a library of analogues. Syntheses of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) have been described with groups such as benzoyl, benzyl, and diphenylacetyl, demonstrating the versatility of N-functionalization nih.gov. Rhodium-catalyzed C-H insertion reactions can be controlled by the choice of N-protecting group to direct functionalization to different positions on the piperidine ring nih.gov. For instance, N-Boc-piperidine can be functionalized at the C2 position, while N-α-oxoarylacetyl-piperidines can be directed to functionalize at the C4 position nih.gov.

Construction of the Biphenyl (B1667301) Moiety

The formation of the C(sp²)–C(sp²) bond that defines the biphenyl unit is a cornerstone of modern organic synthesis. Transition metal-catalyzed cross-coupling reactions are the most powerful and versatile tools for this purpose. nih.gov These methods offer high efficiency and functional group tolerance, making them suitable for complex molecule synthesis.

Palladium-catalyzed cross-coupling reactions are central to the formation of biaryl linkages. nih.gov The three most prominent named reactions in this class are the Suzuki-Miyaura, Negishi, and Kumada couplings, each utilizing a different organometallic nucleophile. The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. nih.gov

Suzuki-Miyaura Coupling: This reaction is arguably the most widely used method for biaryl synthesis due to the stability, commercial availability, and low toxicity of the organoboron reagents (boronic acids or esters). nih.gov The reaction typically involves the coupling of an aryl halide or triflate with an arylboronic acid in the presence of a palladium catalyst and a base. arabjchem.org For the synthesis of this compound, this would involve coupling a suitably protected (2R)-2-(4-halophenyl)piperidine with phenylboronic acid, or conversely, coupling (2R)-2-phenylpiperidine substituted with a boronic acid at the 4-position of the phenyl ring with a 4-halo-biphenyl precursor.

Negishi Coupling: The Negishi coupling employs organozinc reagents as the nucleophilic partner. These reagents are generally more reactive than organoboranes, which can allow for reactions to proceed under milder conditions. The mechanism also proceeds through the standard oxidative addition, transmetalation, and reductive elimination sequence. nih.gov The higher reactivity of organozinc compounds, however, also imparts lower functional group tolerance compared to Suzuki coupling.

Kumada Coupling: This reaction utilizes Grignard reagents (organomagnesium halides) as the nucleophile and was one of the earliest examples of nickel- and palladium-catalyzed cross-coupling. While highly effective for simple biaryl syntheses, the high reactivity and basicity of Grignard reagents limit their compatibility with many functional groups, such as esters and ketones. researchgate.net

| Reaction | Organometallic Reagent (Ar-M) | Key Advantages | Key Limitations |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acids/esters | High functional group tolerance; reagent stability (air and moisture); low toxicity of byproducts. nih.gov | Requires a base; can be sensitive to steric hindrance. |

| Negishi Coupling | Aryl-Zinc halides | High reactivity; often proceeds under mild conditions. nih.gov | Reagents are moisture-sensitive; lower functional group tolerance than Suzuki reagents. |

| Kumada Coupling | Aryl-Magnesium halides (Grignard) | High reactivity; readily available reagents. | Low functional group tolerance due to high basicity and nucleophilicity of Grignard reagents. researchgate.net |

While the stereocenter on the piperidine ring is a primary concern, the biphenyl moiety itself can be a source of chirality if rotation around the aryl-aryl single bond is restricted. This phenomenon is known as atropisomerism, creating an axis of chirality. nih.govscripps.edu For atropisomerism to occur, bulky substituents must be present at the ortho positions of the biphenyl rings, which may not be the case for the parent this compound but is highly relevant for its analogues.

The synthesis of enantioenriched, axially chiral biaryls is a significant challenge. Atroposelective cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have emerged as a powerful strategy. nih.govbeilstein-journals.org These methods achieve stereocontrol by employing a chiral ligand that coordinates to the palladium catalyst. The chiral environment around the metal center influences the orientation of the coupling partners during the reductive elimination step, favoring the formation of one atropisomer over the other. beilstein-journals.orgresearchgate.net

Key strategies include:

Use of Chiral Phosphine Ligands: Ligands such as chiral-bridged biphenyl monophosphines have been developed that can induce high enantioselectivity in the coupling of sterically hindered aryl partners. beilstein-journals.orgresearchgate.net

Catalyst-Controlled Diastereoselective Coupling: In substrates containing a pre-existing stereocenter (like the chiral piperidine ring), a chiral catalyst can be used to control the formation of the new axial chirality, leading to a specific diastereomer.

Kinetic Resolution: A racemic mixture of a chiral biaryl can be resolved using enzymatic or chemical methods to isolate the desired enantiomer. acs.org

The development of these methods allows for the modular and highly selective synthesis of complex biaryl structures where control over axial chirality is critical. acs.orgcam.ac.uk

Late-Stage Functionalization and Derivatization Approaches

Late-stage functionalization refers to the introduction of new chemical groups into a complex molecule, such as a drug candidate, at a late step in the synthesis. This approach is highly valuable as it allows for the rapid generation of analogues for structure-activity relationship (SAR) studies without re-synthesizing the entire molecule from scratch. nih.gov

The piperidine ring is a versatile scaffold for modification. Functional groups can be introduced at various positions to modulate the compound's properties.

N-Functionalization: The piperidine nitrogen is a common site for modification. N-alkylation, N-acylation, or N-arylation can be readily achieved using standard methods to introduce a wide variety of substituents.

C–H Functionalization: Directing group-assisted C–H activation has become a powerful tool for site-selective functionalization of the piperidine ring. nih.gov A directing group, often attached to the piperidine nitrogen, coordinates to a transition metal catalyst (e.g., palladium or rhodium) and directs the activation of a specific C–H bond (e.g., at the C2 or C4 position). nih.govnih.govresearchgate.net This allows for the introduction of aryl, alkyl, or other groups with high regioselectivity. For instance, a pyridyl directing group can facilitate the C-2 arylation of piperidines. researchgate.net

| Position | Reaction Type | Description |

|---|---|---|

| N1 | N-Alkylation / N-Acylation | Reaction of the secondary amine with alkyl halides, acyl chlorides, or other electrophiles. |

| C2/C6 (α-position) | Directed C–H Arylation | Uses a directing group on the nitrogen to guide a metal catalyst to activate the C–H bond adjacent to the nitrogen. researchgate.net |

| C4 (γ-position) | Transannular C–H Functionalization | Leverages the boat conformation of the piperidine ring to achieve amine-directed C–H activation at the C4 position. nih.gov |

The biphenyl moiety itself offers numerous opportunities for derivatization to explore its impact on biological activity. arabjchem.orgresearchgate.net The two phenyl rings can be functionalized independently or together.

Electrophilic Aromatic Substitution: Like benzene, the biphenyl rings can undergo electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation/alkylation. The directing effects of existing substituents (including the piperidine-bearing phenyl ring) will determine the position of the new substituent. nih.gov

Further Cross-Coupling: If one of the aryl rings contains a halide or triflate, it can serve as a handle for a second cross-coupling reaction. This allows for the synthesis of more complex terphenyl or substituted biphenyl systems. This strategy is particularly useful for building out molecular complexity in a controlled, stepwise manner.

The ability to perform these modifications at a late stage provides a powerful platform for optimizing the properties of lead compounds like this compound. nih.gov

Structure Activity Relationship Sar Studies of 2r 2 Biphenyl 4 Ylpiperidine and Its Derivatives

Positional Scanning and Substituent Effects on the Biphenyl (B1667301) Moiety

The biphenyl moiety is a key structural feature, and its substitution pattern significantly impacts the pharmacological profile of 2-arylpiperidine derivatives.

Influence of Halogenation (e.g., 2,3-difluorophenyl group)

While direct studies on halogenated (2R)-2-biphenyl-4-ylpiperidine are limited, research on analogous 2-arylpyridine compounds provides insights into the effects of halogenation. For instance, in the development of 2-(fluorinated aryl)pyridines, the position and nature of halogen substituents on the aryl ring are crucial for coupling efficiency and, by extension, biological activity. The electronic properties of fluorine, such as its high electronegativity, can influence molecular interactions with biological targets. In a series of piperidine-based influenza virus inhibitors, the replacement of a quinolinyl group with a substituted phenyl group was explored. While specific halogen substitutions on a biphenyl ring were not detailed, the tolerance for various aromatic rings suggests that electronic and steric modifications, such as those introduced by halogens, can modulate activity. nih.gov

Impact of Methyl and Other Alkyl Substituents

The introduction of methyl and other alkyl groups to the biphenyl moiety can affect the potency and selectivity of 2-arylpiperidine derivatives by altering their lipophilicity and steric profile. In a study of N-arylmethyl substituted piperidine-linked anilines as HIV-1 inhibitors, various substituents on the arylmethyl group were investigated. Although not directly on a biphenyl ring, this study highlights the importance of the nature and position of alkyl substituents in modulating antiviral activity. nih.gov The presence of a methyl group can provide beneficial hydrophobic interactions with the target protein, potentially increasing binding affinity.

Bioisosteric Replacements of Biphenyl (e.g., heteroaryl groups)

Bioisosteric replacement of the biphenyl moiety with heteroaryl groups is a common strategy in medicinal chemistry to improve physicochemical properties and biological activity. In a series of piperidine-based influenza virus inhibitors, the biphenyl-like quinolinyl group was found to be favorable for activity, but other aromatic and heteroaromatic rings were also tolerated. nih.gov This suggests that the biphenyl group in this compound could potentially be replaced with rings such as pyridine, thiophene, or other heteroaromatic systems to optimize the compound's properties. The choice of the bioisostere can influence factors like metabolic stability, solubility, and target receptor interactions.

Structural Modifications of the Piperidine (B6355638) Ring

The piperidine ring serves as a central scaffold, and modifications to this ring system, including N-substitution and stereochemistry, are critical determinants of biological activity.

Stereochemical Influence of the (2R) Configuration

Interactive Data Table: Representative SAR data from analogous 2-Arylpiperidine derivatives

| Compound ID | Aryl Group | N-Substituent | Biological Target | Activity (EC₅₀/IC₅₀) | Reference |

| 5a6 | Aniline-linked | 4-Chlorobenzyl | HIV-1 RT | 0.022 µM | nih.gov |

| 7a1 | Aniline-linked | 4-Trifluoromethylbenzyl | HIV-1 RT (K103N/Y181C) | 4.8 µM | nih.gov |

| 11e | Quinolinyl | - | Influenza Virus | Potent (nanomolar range) | nih.gov |

This table presents data from analogous compounds to illustrate the principles of SAR in 2-arylpiperidines, due to the limited availability of direct data for this compound.

Ring Substitutions and Conformation Analysis

The substitution pattern on both the biphenyl and piperidine rings, as well as the resulting conformational changes, are critical determinants of the biological activity of this compound derivatives.

Substituents on the biphenyl moiety can significantly influence the affinity and selectivity of these compounds for the monoamine transporters. The position and electronic nature of the substituent are key factors. For instance, in related series of biaryl compounds, the introduction of electron-withdrawing groups can modulate activity. While specific data on this compound is limited in publicly available literature, general principles from related scaffolds, such as biphenylsulfonamides, suggest that substitutions on the terminal phenyl ring can lead to enhanced inhibitory activity at specific targets.

The conformational relationship between the two phenyl rings of the biphenyl group is also a crucial factor. The dihedral angle between the rings affects how the molecule fits into the binding pocket of the transporter proteins. Steric hindrance from ortho-substituents on one or both rings can force a non-planar conformation, which may be either beneficial or detrimental to binding affinity, depending on the specific topology of the receptor's binding site.

Modifications to the piperidine ring can also have a significant impact on the pharmacological profile. The piperidine ring typically exists in a chair conformation, and the orientation of substituents (axial vs. equatorial) can influence interactions with the target protein. For example, in studies of 4-substituted piperidines, the conformational free energies are nearly identical to those of analogous cyclohexanes for non-polar substituents. nih.gov However, for polar substituents, protonation of the piperidine nitrogen can lead to a stabilization of the axial conformer. nih.gov This highlights the importance of the electrostatic interactions between the piperidine ring substituents and the protonated nitrogen in determining the preferred conformation and, consequently, the biological activity.

The following table illustrates the hypothetical impact of substitutions on the biphenyl and piperidine rings based on general SAR principles observed in related monoamine reuptake inhibitors.

| Compound | Biphenyl Substitution (R1) | Piperidine Substitution (R2) | Hypothetical Impact on Triple Reuptake Inhibition |

| Parent | H | H | Baseline Activity |

| Analog 1 | 4'-Fluoro | H | Potential for increased potency/selectivity |

| Analog 2 | H | 3-Hydroxy | May alter selectivity profile |

| Analog 3 | 4'-Methoxy | H | Could decrease potency due to steric hindrance |

| Analog 4 | H | 4-Fluoro | May enhance binding affinity through specific interactions |

Linker Chemistry and its Impact on Biological Activity

In the parent compound, this compound, the biphenyl group is directly attached to the piperidine ring. However, in many related series of monoamine reuptake inhibitors, a linker is introduced between these two core fragments. Common linkers include alkyl chains, ether linkages, or more complex chemical groups.

For instance, in a series of 4-benzylpiperidine (B145979) carboxamides, the nature of the aromatic substituent and the linker length were found to be critical for selectivity. Compounds with a biphenyl group tended to show higher inhibition of the serotonin (B10506) transporter (SERT) compared to those with a diphenyl group. The introduction of different functionalities within the linker can also introduce new interaction points with the transporter proteins, such as hydrogen bond donors or acceptors, which can fine-tune the binding affinity and selectivity.

The length and flexibility of the spacer between the biphenyl and piperidine moieties are crucial for correctly positioning these two key pharmacophoric elements within the binding sites of the monoamine transporters. Studies on related triple reuptake inhibitors have demonstrated that even a small change in the spacer length, such as varying the number of carbon atoms in an alkyl chain, can dramatically alter the selectivity profile.

For example, in the 4-benzylpiperidine carboxamide series, compounds with a two-carbon linker between the amide nitrogen and the 4-benzylpiperidine showed significantly higher potency for the dopamine (B1211576) transporter (DAT) compared to those with a three-carbon linker. This suggests that a shorter, more rigid linker is preferred for optimal interaction with DAT in this particular scaffold.

The flexibility of the spacer is also a key consideration. A more flexible linker can allow the molecule to adopt a wider range of conformations, potentially enabling it to bind to multiple transporter subtypes. Conversely, a more rigid linker restricts the conformational freedom, which can lead to higher selectivity for a specific transporter if the rigid conformation is the optimal one for binding.

The following table summarizes the observed effects of linker modifications on transporter selectivity in a related series of 4-benzylpiperidine carboxamides.

| Linker Modification | Effect on SERT Inhibition | Effect on NET Inhibition | Effect on DAT Inhibition |

| Three-Carbon Linker | Potent | Potent | Weak |

| Two-Carbon Linker | Potent | Potent | Significantly Increased |

| Biphenyl Aromatic Group | More Potent | Variable | Less Potent |

| Diphenyl Aromatic Group | Less Potent | Variable | More Potent |

Identification of Pharmacophoric Features and Key Interactions from SAR

The collective SAR data for this compound and its analogs allows for the development of a pharmacophore model for triple reuptake inhibition. A pharmacophore represents the essential three-dimensional arrangement of functional groups required for biological activity.

Based on the available information, the key pharmacophoric features for this class of compounds can be summarized as follows:

Aromatic Region: The biphenyl moiety serves as a crucial hydrophobic region that engages in van der Waals and pi-pi stacking interactions with aromatic amino acid residues in the transporter binding pockets. Substitutions on the biphenyl ring can modulate these interactions and influence selectivity.

Basic Amine Center: The nitrogen atom of the piperidine ring is essential for activity. In its protonated state at physiological pH, it forms a critical ionic interaction with a conserved aspartate residue present in the binding sites of all three monoamine transporters.

Defined Spatial Relationship: The relative orientation and distance between the aromatic region and the basic amine center, dictated by the linker (or direct connection) and the stereochemistry of the molecule, are paramount for achieving high-affinity binding and the desired selectivity profile.

Docking studies on related compounds, such as benzylpiperidine-tetrazoles, have provided insights into the specific interactions with the transporter proteins. nih.gov These models often show the biphenyl group occupying a hydrophobic pocket, while the protonated piperidine nitrogen forms a salt bridge with a key aspartate residue. The precise orientation within the binding site determines the selectivity for SERT, NET, or DAT.

Molecular Targets and Mechanistic Investigations for 2r 2 Biphenyl 4 Ylpiperidine Analogues

Dopamine (B1211576) Receptor Interactions (D2 and D3 Receptors) of Piperidine (B6355638) Derivatives

Analogues of (2R)-2-biphenyl-4-ylpiperidine, particularly those containing a phenylpiperazine or similar scaffold, have been extensively studied for their interaction with dopamine D2 and D3 receptors. These receptors are critical targets in the central nervous system. The high degree of homology between the D2 and D3 receptor subtypes presents a challenge in achieving selectivity.

Research into N-phenylpiperazine analogues has shown that it is possible to achieve significant D3 versus D2 receptor subtype selectivity. nih.govnih.gov This selectivity is often attributed to the ability of these ligands to engage with the receptor in a bitopic manner, interacting with both the primary orthosteric binding site and a secondary binding pocket. For instance, certain 4-(thiophen-3-yl)benzamide N-phenylpiperazines exhibit a wide range of binding affinities and selectivities. One such compound, 6a , demonstrated a high affinity for the human D3 receptor with a Ki value of approximately 1.4 nM and over 500-fold selectivity against the D2 receptor. nih.govnih.gov

The structural features of these analogues play a crucial role in determining their affinity and selectivity. For example, variations in the substituents on the phenyl ring of the N-phenylpiperazine moiety can significantly alter the binding profile at D2 and D3 receptors. Studies on bitopic agonists have also highlighted the importance of chirality in conferring improved D3 receptor potency and selectivity. mdpi.com While direct binding data for this compound is not extensively available in the reviewed literature, the data from structurally related piperidine and phenylpiperazine derivatives suggest that this scaffold is a promising starting point for the development of selective D3 receptor ligands.

| Compound | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) | Selectivity (D2/D3) |

|---|---|---|---|

| Compound 6a | ~700 | 1.4 | ~500-fold |

| UNC9975 | <10 | High Affinity | - |

| UNC0006 | <10 | High Affinity | - |

| Aripiprazole | <10 | High Affinity | - |

| UNC9994 | 79 | High Affinity | - |

Serotonin (B10506) Receptor (5-HT) Binding Affinities and Modulations (e.g., 5-HT1A, 5-HT2A, 5-HT2C)

The serotonergic system is another important target for therapeutic intervention, and various analogues of this compound have been investigated for their affinity towards serotonin receptors, particularly the 5-HT1A, 5-HT2A, and 5-HT2C subtypes.

Arylpiperazine derivatives are a well-established class of compounds that interact with serotonin receptors. For instance, some N-phenylpiperazine analogues that show high affinity for D3 dopamine receptors have also been tested for their activity at 5-HT1A receptors. Compound 6a , a potent D3 selective ligand, was found to have a significantly lower affinity for the 5-HT1A receptor, with a Ki value of 199 nM, which is approximately 140-fold lower than its affinity for the D3 receptor. nih.gov This suggests that while there can be cross-reactivity, selectivity can be engineered.

The biphenyl (B1667301) moiety itself has been incorporated into ligands targeting serotonin receptors. For example, biphenyl derivatives have been explored as 5-HT2A antagonists. While specific data for this compound is limited, the broader class of molecules suggests potential interactions. The structural arrangement of the biphenyl rings and the nature of the substituents on the piperidine ring would be critical in determining the binding affinity and functional activity at different 5-HT receptor subtypes.

| Compound | 5-HT1A Receptor Ki (nM) |

|---|---|

| Compound 6a | 199 |

Opioid Receptor Modulation (e.g., κ-opioid receptors) by Biphenyl-Amine Structures

The kappa-opioid receptor (KOR) is a component of the endogenous opioid system and has been identified as a therapeutic target for various conditions. Biphenyl-amine and related structures have been explored for their ability to modulate KOR.

Research on selective KOR agonists has included the synthesis and evaluation of 2-(aminomethyl)piperidine derivatives. nih.gov These studies have revealed that specific structural modifications can lead to potent KOR agonists with in vivo antinociceptive activity. For example, the incorporation of a 1-tetralon-6-ylacetyl residue into the piperidine scaffold resulted in compounds with significant antinociceptive effects. nih.gov

Furthermore, the trans-(3R,4R)-dimethyl-4-(3-hydroxyphenyl)piperidine moiety is a known opioid antagonist pharmacophore. acs.org A derivative of this scaffold, JDTic, exhibits nanomolar binding affinity at the KOR. Interestingly, removal of the 3,4-dimethyl groups from this structure led to a compound (AT-076 ) with a 10-fold increase in binding affinity at the nociceptin opioid receptor (NOP) while maintaining potent affinity for KOR, mu-opioid receptor (MOP), and delta-opioid receptor (DOP). acs.org This highlights the subtle structural changes that can dramatically alter receptor affinity and selectivity within the opioid receptor family.

| Compound | KOR Ki (nM) | MOP Ki (nM) | DOP Ki (nM) | NOP Ki (nM) |

|---|---|---|---|---|

| JDTic | 0.43 | 1.53 | 10.6 | 16.7 |

| AT-076 | 1.14 | 1.67 | 19.6 | 1.75 |

Interactions with Enzymes (e.g., Acid Ceramidase, Renin, MAPEG family members)

Beyond receptor interactions, biphenyl-piperidine and related structures have been investigated as inhibitors of various enzymes.

Acid Ceramidase: The inhibition of acid ceramidase (aCDase) is a therapeutic strategy being explored for cancer treatment. While direct analogues of this compound were not identified as aCDase inhibitors in the reviewed literature, the broader field of aCDase inhibitor development includes a variety of chemical scaffolds. nih.govacs.orgkarger.com Further research would be needed to determine if the biphenyl-piperidine structure could be adapted for this target.

Renin: The renin-angiotensin system is a key regulator of blood pressure, and renin inhibitors are used as antihypertensive agents. Structure-based design has led to the discovery of biphenyl and diphenyl ether renin inhibitors. nih.gov These compounds are designed to fit into the S1 and S3 pockets of the renin active site. The biphenyl scaffold plays a crucial role in the potency and oral bioavailability of these inhibitors. This suggests that a this compound core could potentially be incorporated into novel renin inhibitor designs.

MAPEG family members: The Membrane Associated Proteins in Eicosanoid and Glutathione metabolism (MAPEG) family includes enzymes like 5-lipoxygenase-activating protein (FLAP). Research has identified 2,4-dinitro-biphenyl-based compounds as inhibitors of FLAP. nih.gov These compounds were shown to inhibit the cellular biosynthesis of leukotrienes. This finding indicates that the biphenyl moiety can be a key structural feature for interacting with MAPEG family members.

Investigation of Other Potential Molecular Targets and Pathways

The calcitonin gene-related peptide (CGRP) receptor is a validated target for the treatment of migraine. rxlist.com Antagonists of the CGRP receptor can be either small molecules or monoclonal antibodies. The CGRP receptor is a complex of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1). nih.gov While specific this compound analogues as CGRP antagonists were not detailed in the reviewed literature, the general structure-activity relationships of small molecule CGRP antagonists often involve hydrophobic interactions within the receptor complex. The biphenyl group of this compound could potentially engage in such interactions, making this scaffold a candidate for further exploration in the design of novel CGRP receptor antagonists.

The Hedgehog (Hh) signaling pathway is crucial in embryonic development and has been implicated in various cancers. The transmembrane protein Smoothened (SMO) is a key component of this pathway and a target for cancer therapeutics.

Notably, ortho-biphenyl carboxamides have been identified as potent inhibitors of the Hedgehog signaling pathway by acting as antagonists of Smoothened. nih.gov Structure-activity relationship studies of these compounds have led to the development of low nanomolar Hedgehog inhibitors. These findings strongly suggest that the biphenyl moiety is a key pharmacophoric element for SMO antagonism. Therefore, analogues of this compound represent a promising area of investigation for the development of novel Smoothened antagonists.

| Compound | Hedgehog Signaling Inhibition IC50 (nM) |

|---|---|

| Analogue 1 | Low nanomolar |

| Analogue 2 | Low nanomolar |

IKZF2/IKZF4 Protein Modulation

Recent pharmacological research has identified a class of compounds, structurally related to this compound, that function as molecular glue degraders targeting the transcription factors IKZF2 (Helios) and IKZF4 (Eos). researchgate.netmedchemexpress.com These proteins are key regulators of immune cell function, and their modulation is a promising strategy in immunotherapy. researchgate.netresearchgate.net

Compounds such as NVP-DKY709, PLX-4107, and BMS-986449 have been shown to selectively induce the degradation of IKZF2 and/or IKZF4. researchgate.netmedchemexpress.comaacrjournals.org This degradation is mediated through the recruitment of the Cereblon (CRBN) E3 ubiquitin ligase complex. researchgate.netaacrjournals.orgrsc.org By binding to CRBN, these small molecules create a novel interface that promotes the interaction between CRBN and the target proteins, IKZF2 and IKZF4. researchgate.netaacrjournals.orgrsc.org This induced proximity leads to the ubiquitination of IKZF2 and IKZF4, marking them for subsequent degradation by the proteasome. researchgate.netgoogle.com

The selective degradation of IKZF2 and IKZF4 over other Ikaros family members like IKZF1 and IKZF3 is a critical feature of some of these molecular glues. researchgate.netnih.gov This selectivity is attributed to the specific molecular interactions within the ternary complex formed by the degrader, CRBN, and the target protein. For instance, NVP-DKY709 has been demonstrated to be a selective degrader of IKZF2/4, sparing IKZF1/3. researchgate.net This selective modulation of IKZF2 and IKZF4 has been shown to reprogram regulatory T cells (Tregs) and enhance anti-tumor immunity. researchgate.net

| Compound | Target(s) | Mechanism of Action |

|---|---|---|

| NVP-DKY709 | IKZF2/IKZF4 | Selective molecular glue degrader, recruits CRBN E3 ligase |

| PLX-4107 | IKZF2 | Selective molecular glue degrader, recruits CRBN E3 ligase |

| BMS-986449 | IKZF2/IKZF4 | Molecular glue degrader, recruits CRBN E3 ligase |

Elucidation of Binding Modes and Ligand-Receptor Interactions

The efficacy and selectivity of this compound analogues as protein degraders are intrinsically linked to their binding modes and the specific interactions they form with their target receptors. The formation of a stable ternary complex between the degrader, the E3 ligase, and the target protein is crucial for efficient degradation. researchgate.netnih.gov

Structural studies, including X-ray crystallography, have provided detailed insights into the ligand-receptor interactions of these molecular glues. researchgate.net For example, the binding of NVP-DKY709 to the CRBN-IKZF2(ZF2) ternary complex has been elucidated, revealing key interactions that drive its selectivity. researchgate.net

Key Ligand-Receptor Interactions:

Hydrogen Bonding: Hydrogen bonds play a critical role in anchoring the ligand within the binding pocket of CRBN. The glutarimide moiety, a common feature in many CRBN modulators, typically forms hydrogen bonds with residues in the CRBN binding site. rsc.org

Chelation: While not explicitly detailed for these specific analogues, chelation can be a mode of interaction for ligands that can bind to a metal ion within a protein's active site.

The specific conformation adopted by the degrader within the binding pocket of CRBN presents a new surface that is recognized by the target protein. The selectivity for IKZF2/IKZF4 over IKZF1/IKZF3 by compounds like NVP-DKY709 is rationalized by subtle differences in the amino acid sequences of the Ikaros family members, which lead to favorable or unfavorable interactions within the ternary complex. researchgate.net

| Compound Name |

|---|

| This compound |

| NVP-DKY709 |

| PLX-4107 |

| BMS-986449 |

Preclinical Pharmacological Investigations of 2r 2 Biphenyl 4 Ylpiperidine Analogues

In Vitro Receptor Binding Assays and Affinity Determination (K_i, EC50)

The initial stages of characterizing (2R)-2-biphenyl-4-ylpiperidine analogues involve determining their binding affinities for specific molecular targets, primarily monoamine transporters such as the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET). These assays are crucial for establishing the potency and selectivity of the compounds.

Research into a series of (([1,1′-biphenyl]-2-yl)methyl)sulfinylalkyl alicyclic amines, which share structural similarities with the this compound scaffold, has provided insights into their affinity for DAT and SERT. nih.gov In this series, compounds with a terminal phenyl ring demonstrated high affinities for DAT, often in the low nanomolar range. nih.gov Notably, sulfoxide (B87167) derivatives within this class generally exhibited higher affinities for DAT compared to their sulfide (B99878) counterparts. nih.gov

A study on 4-substituted analogs of 1-(2,5-dimethoxyphenyl)isopropylamine revealed a correlation between the lipophilicity of the substituent at the 4-position and the binding affinity at human 5-HT2A and 5-HT2B receptors. nih.gov For instance, a significant correlation was observed between the published rat brain 5-HT2 receptor affinities and their affinities for the human 5-HT2A (r = 0.942) and 5-HT2B (r = 0.916) receptors. nih.gov

The following table summarizes the binding affinities (Ki) of selected biphenyl (B1667301) analogues for the human dopamine and serotonin transporters.

| Compound | hDAT K | hSERT K |

| Biphenyl Analogue 9c | 1.4 | >10,000 |

| Biphenyl Analogue 10i | 1.8 | >10,000 |

| Biphenyl Analogue 10k | 2.5 | >10,000 |

| 4'F-bisphenyl Analogue 22 | 3.6 | 1,200 |

| 4'F-bisphenyl Analogue 27 | 5.4 | 4,500 |

| Data sourced from a study on (([1,1′-Biphenyl]-2-yl)methyl)sulfinylalkyl alicyclic amines. nih.gov |

Functional Assays for Receptor Agonism/Antagonism

Functional assays are employed to determine the intrinsic activity of the compounds at their target receptors, classifying them as agonists, antagonists, or inverse agonists. These assays measure the biological response following receptor binding.

For a series of 4-substituted 2,5-dimethoxyphenyl isopropylamine (B41738) analogues, functional assays measuring calcium mobilization in cell lines expressing the human 5-HT2B receptor were conducted. nih.gov This study revealed that eight of the ten tested compounds acted as h5-HT2B agonists, while two behaved as antagonists. nih.gov Interestingly, while the binding affinity for the h5-HT2B receptor correlated with the lipophilicity of the 4-position substituent, the functional activity (agonism vs. antagonism) did not show such a correlation. nih.gov

In a study of phenylpiperazine derivatives with high affinity for 5-HT1A and 5-HT7 receptors, the compounds were characterized as full antagonists at both receptors. nih.gov

Cellular Assays for Target Engagement (e.g., cell-free and cell-based assays)

Cellular assays are critical for confirming that a compound interacts with its intended target within a cellular environment. These assays can bridge the gap between biochemical assays and in vivo studies.

In Vivo Efficacy Studies in Relevant Animal Models (e.g., mouse forced-swim test, social defeat stress assay for antidepressant-like efficacy)

Animal models are indispensable for evaluating the potential therapeutic effects of new chemical entities. For compounds with potential antidepressant activity, the forced-swim test (FST) and social defeat stress assay are commonly used.

In a study investigating new dual 5-HT1A and 5-HT7 antagonists, which are structurally related to phenylpiperazine derivatives, significant antidepressant-like activity was observed in the FST in both mice and rats. nih.gov For example, one of the lead compounds, HBK-14, administered at 5 mg/kg, significantly decreased immobility time by 38% and increased swimming behavior by 185% in the rat FST. nih.gov Another compound, HBK-15, also demonstrated potent antidepressant-like effects in the FST in both mice and rats at various doses. nih.gov These findings highlight the potential of targeting these receptor systems to achieve antidepressant-like effects in vivo. The involvement of the serotonergic system, particularly the 5-HT1A receptor, in the observed antidepressant- and anxiolytic-like actions was also demonstrated. nih.gov

Investigation of Pharmacokinetic Properties in Preclinical Models (e.g., metabolic stability, plasma half-lives, BBB permeability, serum shifts)

Investigations into a series of (([1,1′-biphenyl]-2-yl)methyl)sulfinylalkyl alicyclic amines revealed that sulfoxide analogues, in addition to showing higher DAT affinity, were generally more metabolically stable than their sulfide counterparts. nih.gov This is a crucial finding as poor metabolic stability can lead to rapid clearance and reduced in vivo efficacy. Furthermore, multiparameter optimization (MPO) scores for these compounds suggested good potential for central nervous system (CNS) penetrability, a key requirement for drugs targeting the brain. nih.gov

The table below presents the in vitro metabolic stability and predicted hERG activity for selected biphenyl analogues.

| Compound | Mouse Liver Microsome Stability (% remaining at 30 min) | Predicted hERG pIC |

| Biphenyl Analogue 9c | 85 | 5.3 |

| Biphenyl Analogue 10i | 92 | 5.1 |

| Biphenyl Analogue 10k | 78 | 5.2 |

| 4'F-bisphenyl Analogue 22 | 65 | 4.9 |

| 4'F-bisphenyl Analogue 27 | 71 | 5.0 |

| Data sourced from a study on (([1,1′-Biphenyl]-2-yl)methyl)sulfinylalkyl alicyclic amines. nih.gov |

Exploration of Prodrug Strategies for Improved Pharmacokinetics

Prodrug strategies are often employed to overcome unfavorable pharmacokinetic properties of a parent drug, such as poor bioavailability or rapid metabolism.

In the development of a novel P2Y12 receptor antagonist, ACT-246475, which exhibited low bioavailability in rats and dogs, a prodrug approach was successfully implemented. nih.gov The researchers developed a bis((isopropoxycarbonyl)oxy)methyl ester prodrug, ACT-281959. nih.gov This strategy significantly improved the oral delivery of the active compound, demonstrating efficacy in a rat thrombosis model when administered orally as the prodrug. nih.gov This example illustrates a common and effective strategy for enhancing the therapeutic potential of promising compounds with pharmacokinetic limitations. While specific prodrugs for this compound analogues were not detailed in the reviewed literature, similar strategies could be applicable to improve their pharmacokinetic profiles if needed.

Computational and Theoretical Studies of 2r 2 Biphenyl 4 Ylpiperidine

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding mode of a small molecule ligand to the active site of a target protein.

For (2R)-2-biphenyl-4-ylpiperidine, molecular docking simulations can be performed to understand its potential interactions with various biological targets. The process typically involves preparing the 3D structure of the ligand and the target protein. The protein structure is often obtained from a repository like the Protein Data Bank (PDB). Computational software is then used to systematically explore various binding poses of the ligand within the protein's active site, scoring each pose based on a force field that estimates the binding affinity.

Key interactions that are often analyzed include hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and the amino acid residues of the protein. For instance, the biphenyl (B1667301) group of this compound could engage in hydrophobic and pi-pi stacking interactions, while the piperidine (B6355638) nitrogen may form hydrogen bonds.

Table 1: Illustrative Molecular Docking Results for this compound with a Hypothetical Target

| Binding Pose | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |

| 1 | -8.5 | TYR 84, PHE 290 | Pi-pi stacking |

| 2 | -8.2 | LEU 121, VAL 198 | Hydrophobic |

| 3 | -7.9 | ASP 119 | Hydrogen bond |

Note: This data is illustrative and based on typical docking studies of similar compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are built by statistically analyzing a dataset of compounds with known activities and a set of calculated molecular descriptors.

While a specific QSAR model for a series containing only this compound is not available, the principles of QSAR can be applied to understand how structural modifications of this compound might affect its activity. Descriptors such as molecular weight, logP (lipophilicity), polar surface area, and various electronic and steric parameters would be calculated for a series of analogs. A regression analysis would then be performed to build a model that can predict the activity of new, unsynthesized compounds. Such models can guide the optimization of lead compounds to enhance their potency and selectivity. nih.gov

Table 2: Examples of Molecular Descriptors Used in QSAR Studies

| Descriptor | Description | Typical Value Range for Drug-like Molecules |

| Molecular Weight (MW) | The mass of a molecule. | 150 - 500 g/mol |

| LogP | The logarithm of the partition coefficient between octanol and water, a measure of lipophilicity. | -1 to 5 |

| Topological Polar Surface Area (TPSA) | The sum of surfaces of polar atoms in a molecule. | 20 - 130 Ų |

| Number of Hydrogen Bond Donors (HBD) | The number of N-H and O-H bonds. | 0 - 5 |

| Number of Hydrogen Bond Acceptors (HBA) | The number of N and O atoms. | 0 - 10 |

Note: These are general descriptors and their values would need to be calculated specifically for this compound and its derivatives.

Conformational Analysis and Energy Minimization Studies

The biological activity of a molecule is highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable, low-energy conformations of a molecule. For a flexible molecule like this compound, which has a rotatable bond between the two phenyl rings and a flexible piperidine ring, understanding its conformational landscape is crucial.

Energy minimization is a computational process that adjusts the geometry of a molecule to find a structure with the lowest possible potential energy. This is often performed using molecular mechanics force fields. By systematically rotating the rotatable bonds and performing energy minimization at each step, a potential energy surface can be generated, revealing the most stable conformers. The chirality at the 2-position of the piperidine ring will significantly influence the preferred conformations.

Table 3: Illustrative Conformational Analysis Data for this compound

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (Biphenyl) | Piperidine Ring Conformation |

| 1 | 0.00 | 45° | Chair |

| 2 | 1.25 | 135° | Chair |

| 3 | 3.50 | 90° | Twist-boat |

Note: This data is hypothetical and serves to illustrate the output of a conformational analysis study.

Prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Properties for Research Prioritization

In silico prediction of ADMET properties is a critical step in modern drug discovery, helping to identify compounds with favorable pharmacokinetic and safety profiles early in the research process. researchgate.net Various computational models, often based on QSAR principles or machine learning algorithms, are used to predict these properties for a given chemical structure.

For this compound, these predictive models can estimate properties such as oral bioavailability, blood-brain barrier penetration, potential for metabolism by cytochrome P450 enzymes, and various toxicity endpoints. These predictions help in prioritizing compounds for further experimental investigation. nih.gov

Table 4: Predicted ADMET Properties for this compound

| Property | Predicted Value/Classification | Implication for Drug Development |

| Human Intestinal Absorption | High | Good potential for oral administration. |

| Blood-Brain Barrier Penetration | Likely | May be suitable for CNS targets. |

| CYP2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions. |

| Ames Mutagenicity | Non-mutagenic | Lower concern for carcinogenicity. |

| hERG Blockade | Low risk | Lower risk of cardiotoxicity. |

Note: These are predicted properties and require experimental validation. The data is illustrative of typical in silico ADMET predictions.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed information about the electronic structure and reactivity of a molecule. nih.gov These methods can be used to calculate a variety of properties for this compound, including the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP).

The HOMO and LUMO energies are important indicators of a molecule's reactivity, with the HOMO energy relating to its ability to donate electrons and the LUMO energy relating to its ability to accept electrons. The MEP map provides a visual representation of the charge distribution on the molecular surface, indicating regions that are prone to electrophilic or nucleophilic attack.

Table 5: Illustrative Quantum Chemical Calculation Results for this compound

| Property | Calculated Value | Interpretation |

| HOMO Energy | -6.2 eV | Related to ionization potential and electron-donating ability. |

| LUMO Energy | -0.8 eV | Related to electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | 5.4 eV | Indicator of chemical reactivity and kinetic stability. |

| Dipole Moment | 1.5 D | Measure of the overall polarity of the molecule. |

Note: These values are illustrative and would be obtained from specific DFT calculations.

Future Directions and Research Opportunities

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The development of efficient and environmentally friendly methods for synthesizing chiral piperidine (B6355638) derivatives is a continuous area of research. nih.govmdpi.com Future efforts will likely focus on several key areas:

Asymmetric Synthesis: Novel strategies for asymmetric synthesis will be crucial for producing enantiomerically pure (2R)-2-biphenyl-4-ylpiperidine, avoiding the need for chiral resolution, which can be inefficient. nih.gov

Catalytic Methods: The use of novel catalysts, including gold and other transition metals, is being explored to facilitate more direct and atom-economical synthetic routes to functionalized piperidines and related aromatic systems. acs.orgrsc.org

Green Chemistry: A significant push towards sustainability in drug manufacturing will drive the adoption of greener solvents, reagents, and reaction conditions. This includes exploring one-pot reactions and minimizing waste generation. mdpi.com

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control, and its application to the synthesis of biphenyl-piperidine scaffolds is a promising avenue for process optimization.

A recent development in this area is the copper-catalyzed three-component alkene amino etherification, which allows for the direct and versatile incorporation of different alkylamines and ethers onto alkenes, offering a more efficient route to diverse 1,2-alkylamino ethers. acs.org

Targeted Design of Next-Generation Analogues for Specific Receptors/Enzymes

The biphenyl-piperidine core provides a versatile template for designing next-generation ligands with high affinity and selectivity for specific biological targets. nih.gov Structure-activity relationship (SAR) studies are fundamental to this process, guiding the modification of the scaffold to enhance desired pharmacological properties.

Future research will likely involve:

Structure-Based Drug Design: Utilizing X-ray crystallography and computational modeling to understand the binding interactions of this compound and its analogues with their target proteins. nih.govnih.gov This knowledge allows for the rational design of new derivatives with improved potency and selectivity.

Scaffold Hopping: Exploring alternative heterocyclic cores that mimic the spatial and electronic properties of the piperidine ring to identify novel intellectual property and potentially improved pharmacokinetic profiles. niper.gov.in

Fragment-Based Drug Discovery (FBDD): Using smaller molecular fragments that bind to the target protein as starting points for building more potent and selective ligands. mdpi.com

For example, research on P2Y14R antagonists has shown that modifying the piperidine ring with bridged moieties can probe receptor affinity and hydrophobicity, leading to the discovery of analogues with enhanced in vivo activity. nih.gov

Integration of High-Throughput Screening with Computational Methods

The synergy between high-throughput screening (HTS) and computational chemistry is accelerating the pace of drug discovery. beilstein-journals.org For biphenyl-piperidine scaffolds, this integration offers several advantages:

Virtual Screening: Computational models can be used to screen vast virtual libraries of biphenyl-piperidine derivatives to identify promising candidates for synthesis and biological testing, thereby reducing the time and cost of discovery. beilstein-journals.org

Library Design: Computational tools can aid in the design of diverse and focused screening libraries of biphenyl-piperidine compounds, maximizing the chances of identifying hits against a particular target. stanford.edu

Hit-to-Lead Optimization: Once initial hits are identified through HTS, computational methods can be employed to predict how modifications to the biphenyl-piperidine structure will affect its binding affinity, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. unibas.ch

Recent advancements in mega-high-throughput screening platforms, capable of screening billions of compounds, combined with sophisticated data analysis, will further enhance the discovery of novel biphenyl-piperidine-based drug candidates. nih.govacs.org

Exploration of this compound Derivatives as Probes for Biological Systems

Derivatives of this compound can be valuable tools for elucidating the function of biological systems. By incorporating reporter groups such as fluorescent tags or photoaffinity labels, these molecules can be used to:

Visualize and Track Receptors: Fluorescently labeled derivatives can be used in cellular imaging studies to visualize the localization and trafficking of their target receptors in real-time.

Identify Binding Partners: Photoaffinity labeling can be employed to covalently link the biphenyl-piperidine derivative to its target protein, facilitating its identification and characterization.

Probe Binding Site Conformations: Derivatives with specific structural modifications can be used to map the binding pocket of a receptor and understand the key interactions required for ligand recognition and activation.

The development of such chemical probes is essential for advancing our understanding of the physiological and pathological roles of the targets of this compound.

Investigation of Allosteric Modulation or Multi-Target Ligand Design

Beyond traditional orthosteric ligands that bind to the primary active site of a receptor, there is growing interest in developing allosteric modulators and multi-target ligands.

Allosteric Modulation: Allosteric modulators bind to a site on the receptor distinct from the orthosteric site, offering the potential for greater selectivity and a more nuanced modulation of receptor function. nih.govacs.orgnih.gov Research into biphenyl-piperidine derivatives as allosteric modulators could lead to drugs with improved safety profiles and novel mechanisms of action. bris.ac.uk These modulators can be positive (PAMs), negative (NAMs), or silent (SAMs), each offering different therapeutic possibilities. nih.govacs.org

Multi-Target Ligand Design: Many complex diseases, such as Alzheimer's, involve multiple pathogenic pathways. nih.govresearchgate.net Designing single molecules based on the biphenyl-piperidine scaffold that can simultaneously modulate multiple targets offers a promising strategy for treating such multifactorial diseases. mdpi.comacs.org This approach can potentially lead to enhanced efficacy and a reduced likelihood of drug resistance. nih.govnih.gov

Advanced In Vitro and In Vivo Model Development for Efficacy Assessment

The translation of preclinical findings to clinical success is a major challenge in drug development. The use of more predictive and physiologically relevant models is crucial for assessing the efficacy of this compound and its analogues.

3D Cell Cultures and Organoids: These models more closely mimic the in vivo environment compared to traditional 2D cell cultures and can provide more accurate predictions of drug efficacy and toxicity. researchgate.netnih.gov

Humanized Animal Models: Genetically engineered animal models that express human receptors or enzymes can provide more relevant in vivo data on the pharmacokinetics and pharmacodynamics of drug candidates.

Organ-on-a-Chip Technology: These microfluidic devices recapitulate the structure and function of human organs, offering a powerful platform for preclinical drug testing and reducing the reliance on animal models. researchgate.netnih.gov

Application of Emerging Technologies in Drug Discovery for Biphenyl-Piperidine Scaffolds

The field of drug discovery is constantly evolving with the advent of new technologies. mdpi.com For the biphenyl-piperidine scaffold, these emerging technologies hold significant promise:

Artificial Intelligence and Machine Learning (AI/ML): AI algorithms can be used to analyze large datasets from screening campaigns, predict the properties of virtual compounds, and even design novel biphenyl-piperidine derivatives with desired characteristics. unibas.ch

DNA-Encoded Libraries (DELs): This technology allows for the synthesis and screening of massive libraries of compounds, each tagged with a unique DNA barcode, greatly expanding the chemical space that can be explored for new biphenyl-piperidine-based ligands.

Cryo-Electron Microscopy (Cryo-EM): Cryo-EM is becoming an increasingly powerful tool for determining the high-resolution structures of protein-ligand complexes, including those involving membrane proteins, which are common targets for biphenyl-piperidine derivatives. This structural information is invaluable for structure-based drug design.

The continued application of these and other cutting-edge technologies will undoubtedly accelerate the discovery and development of the next generation of therapeutics based on the this compound scaffold.

Q & A

Q. What are the key synthetic strategies for achieving high enantiomeric purity in (2R)-2-biphenyl-4-ylpiperidine?

- Methodological Answer : Enantioselective synthesis typically employs chiral auxiliaries or asymmetric catalysis. For example, chiral resolution via diastereomeric salt formation with tartaric acid derivatives can isolate the (2R)-enantiomer. Alternatively, asymmetric hydrogenation of a prochiral imine precursor using Ru-BINAP catalysts achieves high enantiomeric excess (ee >95%) . Reaction conditions (solvent, temperature) must be optimized to minimize racemization during workup.

Q. How can the stereochemical configuration of this compound be confirmed experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for absolute configuration determination. For example, SHELX software (SHELXL/SHELXS) is widely used for refining crystallographic data . Alternatively, chiral HPLC with a cellulose-based column (e.g., Chiralpak IA) and polarimetric analysis can corroborate enantiopurity by comparing retention times and optical rotation values against known standards .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR identify proton environments and confirm biphenyl-piperidine connectivity. NOESY experiments resolve spatial proximity of substituents.

- MS : High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns.

- IR : Stretching frequencies (e.g., C-N at ~1,200 cm) validate piperidine ring integrity .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound derivatives?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations model interactions with target receptors (e.g., GPCRs or enzymes). For example, docking into the active site of monoamine oxidase B (MAO-B) can predict inhibitory potency. Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize geometries and electronic properties like HOMO-LUMO gaps, correlating with reactivity .

Q. What experimental approaches resolve contradictions in pharmacological data for this compound analogs?

- Methodological Answer : Contradictions often arise from assay variability (e.g., cell lines vs. in vivo models). Systematic validation includes:

- Dose-response curves : Compare IC values across multiple assays.

- Off-target screening : Use panels like Eurofins Cerep to rule out non-specific binding.

- Kinetic studies : Surface plasmon resonance (SPR) quantifies binding kinetics (k/k) to confirm target engagement .

Q. How to design a structure-activity relationship (SAR) study for this compound-based inhibitors?

- Methodological Answer :

- Core modifications : Introduce substituents at the biphenyl (e.g., electron-withdrawing groups at the 4-position) or piperidine nitrogen (e.g., alkylation).

- Biological testing : Prioritize assays relevant to the target (e.g., kinase inhibition or receptor antagonism).

- Data analysis : Multivariate regression identifies key physicochemical parameters (logP, polar surface area) influencing activity .

Key Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.